(5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol
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Overview
Description
(5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chlorophenoxy group, a trifluoromethylphenyl group, and a triazinylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable precursor such as 4-chlorophenol reacts with a triazine derivative under basic conditions to form the chlorophenoxy-triazine intermediate. This intermediate is then further reacted with a trifluoromethylphenyl compound to introduce the trifluoromethyl group. Finally, the triazinylmethanol moiety is introduced through a reduction reaction using a reducing agent like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazinylmethanol moiety to other functional groups.
Substitution: The chlorophenoxy and trifluoromethylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used as an additive in the formulation of specialty chemicals, such as coatings, adhesives, and polymers. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-(4-Chlorophenoxy)-3-phenyl-1,2,4-triazin-6-YL)methanol: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
(5-(4-Methoxyphenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol: Contains a methoxy group instead of a chloro group, potentially altering its reactivity and interactions with molecular targets.
Uniqueness
The presence of both the chlorophenoxy and trifluoromethylphenyl groups in (5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazin-6-YL)methanol contributes to its unique chemical and biological properties
Properties
CAS No. |
921620-31-7 |
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Molecular Formula |
C17H11ClF3N3O2 |
Molecular Weight |
381.7 g/mol |
IUPAC Name |
[5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-6-yl]methanol |
InChI |
InChI=1S/C17H11ClF3N3O2/c18-12-4-6-13(7-5-12)26-16-14(9-25)23-24-15(22-16)10-2-1-3-11(8-10)17(19,20)21/h1-8,25H,9H2 |
InChI Key |
JPBMMAWSUVWEOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(N=N2)CO)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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